molecular formula C26H26FN5O B2467990 N-(2-(1H-indol-3-yl)ethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1203083-16-2

N-(2-(1H-indol-3-yl)ethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2467990
CAS RN: 1203083-16-2
M. Wt: 443.526
InChI Key: WUQWXHQRJGGGBG-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26FN5O and its molecular weight is 443.526. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds that can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the literature, with more than 5,500 references (including 2,400 patents) up to date . These compounds have attracted interest due to their structural similarity to purine bases like adenine and guanine.

Isomeric Forms:

!Figure 1

Substituent Diversity

The substituents at positions N1, C3, C4, C5, and C6 significantly impact the properties of 1H-pyrazolo[3,4-b]pyridines. Let’s explore some unique applications:

Medicinal Chemistry:

Biomedical Applications

1H-pyrazolo[3,4-b]pyridines have found applications in several biomedical areas:

Kinase Inhibitors: Neurotoxicity Research: Other Applications:

properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O/c27-21-9-7-18(8-10-21)23-11-12-25(31-30-23)32-15-3-4-20(17-32)26(33)28-14-13-19-16-29-24-6-2-1-5-22(19)24/h1-2,5-12,16,20,29H,3-4,13-15,17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWXHQRJGGGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide

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